molecular formula C8H6ClF3O3S B2462285 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride CAS No. 683813-55-0

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Cat. No.: B2462285
CAS No.: 683813-55-0
M. Wt: 274.64
InChI Key: PMHRLICMFSITAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHRLICMFSITAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride typically involves the reaction of 4-(Trifluoromethoxy)benzene with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield. The reaction conditions often include maintaining a specific temperature range and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves using high-purity starting materials and advanced equipment to ensure consistent product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as an electrophilic center, enabling reactions with diverse nucleophiles:

Nucleophile Reagents/Conditions Product Key Observations
AminesTriethylamine, CH<sub>2</sub>Cl<sub>2</sub>, 0–25°CSulfonamide derivativesTertiary amines neutralize HCl byproduct, enhancing reaction efficiency .
AlcoholsNaH, THF, 25°CSulfonate estersBase-mediated reactions with phenols yield aryl sulfonates via SuFEx-like mechanisms .
ThiolsPyridine, DMF, 50°CThiosulfonatesThiols exhibit faster kinetics compared to alcohols due to higher nucleophilicity .

Mechanistic Insight :
The trifluoromethoxy group increases sulfur's electrophilicity via inductive effects, accelerating nucleophilic attack. This aligns with sulfur fluoride exchange (SuFEx) principles, where the S(VI) center attracts nucleophiles .

Hydrolysis and Stability

Hydrolysis occurs under aqueous or humid conditions:

Condition Product Byproducts
H<sub>2</sub>O, 25°C4-(Trifluoromethoxy)benzenesulfonic acidHCl (gaseous)
Elevated pH (NaOH, H<sub>2</sub>O)Sulfonate saltsFluoride ions (from trifluoromethoxy group decomposition)

Stability Considerations :
The compound decomposes at >100°C, releasing sulfur oxides (SO<sub>x</sub>), hydrogen fluoride (HF), and chlorine gas (Cl<sub>2</sub>) . Storage under anhydrous conditions at −20°C is recommended to prevent hydrolysis.

Dynamic Covalent Exchange Reactions

The sulfonate group participates in reversible exchange with phenols under basic conditions:

Reaction System Catalyst Equilibrium Outcome Application
4-Nitrophenol + NaHNone85% recovery of 4-nitrophenol Recyclable synthesis of sulfonate esters
Bromophenol/Chlorophenol swapNaH1:1 product ratio at equilibrium Modular synthesis of functionalized sulfonates

Kinetic Control :
Reaction rates depend on the leaving group's electron-withdrawing capacity. Para-substituents with Hammett parameters >0.2 (e.g., −NO<sub>2</sub>) drive faster exchanges .

Comparative Reactivity with Analogues

The trifluoromethoxy group confers distinct reactivity compared to non-fluorinated analogues:

Compound Reactivity with Amines Hydrolysis Rate Thermal Stability
4-(Trifluoromethoxy)phenylmethanesulfonyl chlorideHigh (k = 0.45 M<sup>−1</sup>s<sup>−1</sup>)Moderate150°C decomposition
4-Methoxyphenylmethanesulfonyl chlorideLow (k = 0.12 M<sup>−1</sup>s<sup>−1</sup>)Fast180°C decomposition

Electronic Effects :
The −OCF<sub>3</sub> group reduces electron density at sulfur, increasing electrophilicity and nucleophilic substitution rates .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. These reactions often involve the formation of a covalent bond between the sulfonyl chloride group and the nucleophile, leading to the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylmethanesulfonyl chloride
  • 4-(Methoxy)phenylmethanesulfonyl chloride
  • 4-(Chloromethyl)phenylmethanesulfonyl chloride

Uniqueness

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biological Activity

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride (TFPMs) is an organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of TFPMs, focusing on its interactions with cytochrome P450 enzymes, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

TFPMs has the molecular formula C10_{10}H8_{8}ClF3_3O3_3S, with a molecular weight of approximately 274.64 g/mol. The compound is characterized by:

  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Methanesulfonyl Chloride Functional Group : Provides reactivity in various organic synthesis applications.

Cytochrome P450 Interaction

Recent studies have highlighted TFPMs as a substrate and inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant drug-drug interactions. The inhibition kinetics suggest that TFPMs may alter the metabolism of co-administered drugs, which is crucial for therapeutic optimization.

  • Inhibition Studies : TFPMs showed notable inhibition of CYP1A2 and CYP2C19, indicating its potential to affect metabolic pathways in vivo .

Pharmacological Properties

Compounds containing trifluoromethoxy groups often exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability. The following table summarizes the potential biological activities associated with TFPMs based on structural similarities with other compounds:

Compound NameCAS NumberSimilarity ScoreUnique Features
4-(Trifluoromethyl)phenylmethanesulfonyl chloride163295-75-80.95Contains a trifluoromethyl instead of trifluoromethoxy group
(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride116827-38-40.92Trifluoromethoxy group at position 2 on the phenyl ring
(4-Methoxyphenyl)methanesulfonyl chloride110661-59-10.83Lacks fluorine substituents; methoxy instead

These compounds illustrate how variations in substituents can influence biological activity and chemical reactivity.

In Vitro Studies

Research has demonstrated that the presence of the trifluoromethoxy group significantly enhances the biological activity of various derivatives. For instance, studies focusing on related compounds have shown that those with trifluoromethyl groups exhibit increased binding affinities to enzyme targets due to enhanced interactions through halogen bonding .

  • Cytotoxicity Assessments : Compounds structurally related to TFPMs were evaluated for cytotoxicity against cancer cell lines, revealing moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies indicate that TFPMs can interact with various protein targets through hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding how modifications to the molecule can enhance its biological efficacy.

Q & A

Q. What are the established synthetic routes for 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride?

The compound is typically synthesized via sulfonation and chlorination steps. A common method involves reacting the corresponding sulfonic acid derivative with thionyl chloride (SOCl₂) in a dichloromethane (DCM)/dimethylformamide (DMF) solvent mixture. For example, 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid was treated with SOCl₂ (10:1 molar excess) at room temperature for 16 hours, yielding the sulfonyl chloride as a green solid after vacuum drying . Optimization of reaction time, solvent ratios (e.g., DCM:DMF at 10:1), and stoichiometric control of SOCl₂ is critical for reproducibility.

Q. What are the key physicochemical properties of this compound?

  • Molecular Formula : C₈H₆ClF₃O₂S
  • Molecular Weight : 258.64 g/mol
  • Melting Point : 104–106°C (observed in pure samples)
  • Stability : Hygroscopic; requires storage under anhydrous conditions at 0–6°C to prevent hydrolysis .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a sulfonyl chloride precursor for synthesizing sulfonamide derivatives, which are pivotal in drug discovery. For instance, it was used to prepare selective ADAM-17 inhibitors (e.g., compound 46 in evidence 12), demonstrating efficacy in ovarian cancer cell models. The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving bioavailability .

Advanced Research Questions

Q. How can spectroscopic techniques validate the structure of synthesized derivatives?

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example:

  • ¹H-NMR : In DMSO-d₆, characteristic peaks include δ 5.22 (s, 2H, -OCH₂-), δ 7.15–7.75 (aromatic protons), and δ 7.89 (t, J=5.67 Hz, sulfonamide NH) .
  • LCMS : Retention time (Rt) and molecular ion peaks (e.g., [M+H]⁺) confirm purity and molecular weight .

Q. What strategies improve synthetic yield in low-yielding reactions?

  • Solvent Optimization : Higher DCM:DMF ratios reduce side reactions.
  • Catalysis : Trace DMF acts as a catalyst for chlorination.
  • Purification : Silica gel chromatography or recrystallization resolves impurities, as seen in a 15% yield improvement for a quinoline derivative after column purification .

Q. What mechanistic insights explain its biological activity in enzyme inhibition?

The sulfonamide derivatives of this compound exhibit competitive inhibition of ADAM-17, a metalloprotease implicated in cancer progression. The trifluoromethoxy group enhances hydrophobic interactions with the enzyme’s active site, while the sulfonamide moiety chelates zinc ions critical for catalytic activity .

Q. How do structural modifications influence pharmacological properties?

  • Substituent Position : Moving the trifluoromethoxy group from the para to meta position alters steric hindrance, affecting binding affinity.
  • Fluorination : Replacing trifluoromethoxy with difluoromethoxy reduces metabolic stability but retains target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.